N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-26-16-5-3-2-4-15(16)20-18(23)17(22)19-12-13-8-10-21(11-9-13)27(24,25)14-6-7-14/h2-5,13-14H,6-12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMCTCBQYFTBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring The cyclopropylsulfonyl group is introduced via sulfonylation reactions, often using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine The oxalamide moiety is then formed through a condensation reaction between an oxalyl chloride derivative and the amine group on the piperidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, the use of catalysts and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Table 1: Key Structural Differences and Similarities
Note: Molecular weight for the target compound estimated based on formula (C₁₉H₂₅N₃O₄S).
Key Observations:
- Sulfonamide vs. Carboxamide : The target compound and W-15 share a sulfonamide group, which enhances metabolic stability compared to carboxamide-based analogs like cyclopropylfentanyl .
- Aryl Modifications : The 2-methoxyphenyl group in the target compound may reduce lipophilicity compared to the 4-(trifluoromethoxy)phenyl group in ’s analog, impacting blood-brain barrier permeability .
Pharmacological Implications
Table 2: Hypothesized Pharmacological Profiles Based on Structural Analogs
Key Findings:
- Receptor Selectivity : The ethanediamide linkage in the target compound may mimic the anilido group in fentanyl derivatives, suggesting μ-opioid receptor affinity. However, the cyclopropanesulfonyl group could introduce steric hindrance, reducing potency compared to cyclopropylfentanyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
